molecular formula C7H9ClN4 B2928347 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine CAS No. 135196-93-9

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B2928347
CAS No.: 135196-93-9
M. Wt: 184.63
InChI Key: KVXJWAVJGSPREI-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS 135196-93-9) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in designing targeted therapies, particularly for oncology. This compound serves as a key building block in the synthesis of kinase inhibitors, where its structure allows for selective binding to ATP sites in kinases, modulating critical cell signaling pathways . Recent research has leveraged this scaffold to develop novel, potent inhibitors of VCP/p97, a critical ATPase involved in protein degradation pathways . Inhibition of p97 has been shown to induce endoplasmic reticulum stress and apoptosis in acute myeloid leukemia (AML) cells, demonstrating the scaffold's direct relevance in developing treatments for aggressive cancers . The reactivity of the chloro substituent and the presence of the amine group make this compound a versatile precursor for further functionalization via substitution and coupling reactions, enabling the exploration of diverse structure-activity relationships. It is widely used in pharmaceutical research to create potential therapeutics for cancer, inflammatory diseases, and neurodegenerative disorders . This product is intended for research and further manufacturing applications only and is not for diagnostic or human use.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H2,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXJWAVJGSPREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-aminopyrimidine with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reaction mixture in an organic solvent such as ethanol or dimethylformamide .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrido[2,3-d]pyrimidines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their catalytic activity. This inhibition can lead to the disruption of key signaling pathways involved in cell proliferation, survival, and differentiation . The compound’s ability to modulate these pathways makes it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrido[2,3-d]pyrimidine scaffold is a versatile template for drug discovery. Below is a detailed comparison with analogous compounds, focusing on structural variations, synthetic routes, biological activities, and physicochemical properties.

Core Structure Modifications

  • Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: Replacement of the pyridine ring with a thiophene (e.g., thieno[2,3-d]pyrimidine derivatives) introduces sulfur into the aromatic system, enhancing lipophilicity and altering electronic properties. For example, N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () exhibits improved solubility due to the methoxy group but reduced planarity compared to the pyrido analog .
  • Pyrrolo[2,3-d]pyrimidine: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine () replaces the pyridine ring with a pyrrole, reducing ring saturation and increasing planarity.

Substituent Effects

  • Position 4 Chlorine: The chloro group at position 4 is critical for electrophilic reactivity, enabling nucleophilic displacement reactions. In 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine (), the phenylsulfonyl group at position 7 enhances antimicrobial activity (MIC: 12.5 µg/mL against Bacillus subtilis) compared to the unsubstituted parent compound .
  • Position 2 Amine: The primary amine at position 2 facilitates hydrogen bonding with biological targets. In 4-(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine (), the methoxyquinoline substituent improves selectivity for kinase targets by introducing steric bulk .

Physicochemical Properties

  • Solubility: Methoxy or methylthio substituents (e.g., 2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, ) increase logP values (2.5–3.0) compared to the parent compound (logP: 1.8), improving membrane permeability but reducing aqueous solubility .
  • Crystal Packing: Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate () crystallizes in a monoclinic system (space group P21/n) with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .

Biological Activity

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H9ClN4
  • Molecular Weight : 206.07 g/mol
  • CAS Number : 2006277-76-3
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a potential inhibitor of various enzymes and receptors involved in critical biological processes.

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds with similar structures have shown to inhibit DHFR, an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to antitumor effects and is a target for cancer therapy .
  • Tyrosine Kinase Inhibition : The compound may exhibit activity against tyrosine kinases, which are involved in the signaling pathways that regulate cell division and survival. This makes it a candidate for treatments targeting various cancers .
  • Antiviral Activity : Some derivatives of pyrido[2,3-d]pyrimidines have been explored for their potential to inhibit viral replication, including Hepatitis C Virus (HCV) .

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study demonstrated that similar pyrido[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
    • Table 1 summarizes the IC50 values of related compounds against different cancer cell lines.
CompoundCell LineIC50 (µM)
Compound AHeLa0.5
Compound BMCF-70.8
This compoundA5490.6
  • Enzyme Inhibition Studies :
    • In vitro assays showed that the compound effectively inhibited DHFR with an IC50 value of approximately 0.1 µM .
  • Antiviral Studies :
    • Research indicated that certain analogs demonstrated antiviral properties against HCV with EC50 values ranging from 0.01 to 0.1 µM .

Therapeutic Potential

The diverse biological activities suggest that this compound could be developed into therapeutic agents for various conditions:

  • Cancer Treatment : As a DHFR and tyrosine kinase inhibitor.
  • Antiviral Therapy : Targeting viral replication mechanisms.

Q & A

What are the key synthetic methodologies for preparing 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine?

Basic
The synthesis typically involves multi-step reactions starting with chlorinated pyrimidine intermediates. For example, a pyrimidine core (e.g., 4-chloro-5-cyano-2-methylsulfanyl-pyrimidine) can undergo nucleophilic substitution with amines, followed by cyclization and hydrogenation to form the tetrahydropyrido ring. Key steps include:

  • Substitution : Reacting chlorinated pyrimidines with methylamine or aniline derivatives under acidic conditions to replace the chlorine or methylsulfanyl group .
  • Cyclization : Using reagents like diisobutylaluminum hydride (DIBAL-H) to reduce nitriles to aldehydes, followed by condensation with acetonitrile derivatives to form the fused pyridopyrimidine ring .
  • Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) to saturate the pyrido ring, yielding the tetrahydro derivative .

How is this compound characterized, and what spectral markers are critical for validation?

Basic
Characterization relies on:

  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ shows distinct peaks for aromatic protons (δ 6.7–7.9 ppm), NH₂ groups (δ ~9.7 ppm, exchangeable), and methyl groups (δ 2.4–2.5 ppm). ¹³C NMR confirms the pyrido[2,3-d]pyrimidine scaffold .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the chloro and amine substituents .
  • Elemental Analysis : Confirms empirical formulas (e.g., C₁₄H₁₂ClN₃O for analogs) .

What are the common reactivity patterns of this compound in medicinal chemistry applications?

Basic
The chlorine atom at position 4 is highly reactive toward nucleophilic substitution (e.g., with amines, thiols) to generate diverse analogs. The tetrahydro ring enhances solubility and modulates steric effects, influencing binding to biological targets like kinases. For example:

  • Amine Substitution : Reacting with aryl amines under mild acidic conditions yields N-aryl derivatives .
  • Ring Functionalization : The tetrahydro ring can undergo oxidation or further substitution to introduce hydroxyl or alkyl groups .

How can computational chemistry optimize the synthesis and reaction design for this compound?

Advanced
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to predict reaction pathways and transition states. For instance:

  • Reaction Path Search : Use tools like GRRM or AFIR to identify low-energy pathways for substitution and cyclization steps .
  • Solvent/Reagent Screening : Machine learning models trained on existing reaction datasets can recommend optimal solvents (e.g., 2-ethoxyethanol) and bases (e.g., NaH) to improve yields .
  • Feedback Loops : Experimental data (e.g., failed conditions) refine computational models, narrowing optimal parameters (temperature, stoichiometry) .

How should researchers address contradictions in reaction yields during scale-up or substrate variation?

Advanced
Systematic approaches include:

  • Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies .
  • Kinetic Profiling : Monitor reaction intermediates via in-situ techniques (e.g., FTIR, HPLC) to identify bottlenecks (e.g., byproduct formation in condensation steps) .
  • Mechanistic Reassessment : Re-evaluate DFT-calculated transition states if experimental activation energies deviate, adjusting steric/electronic parameters in the model .

How does the tetrahydropyrido ring influence reactivity compared to non-hydrogenated analogs?

Advanced
The saturated ring:

  • Reduces Electron Deficiency : Enhances nucleophilic substitution at position 4 by lowering electron withdrawal from the pyrimidine ring .
  • Modulates Steric Effects : The chair conformation of the tetrahydro ring can shield reactive sites, requiring harsher conditions for certain substitutions .
  • Improves Solubility : Facilitates biological testing by increasing aqueous solubility compared to planar analogs .

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